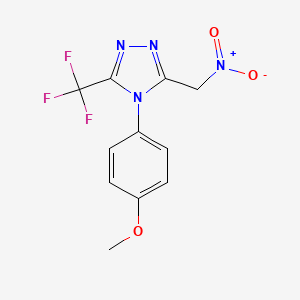

4-(4-methoxyphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

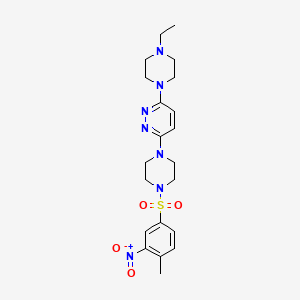

4-(4-Methoxyphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole (MNTT) is an organic compound belonging to the triazole family. It is a nitrogen-containing heterocyclic compound with a planar structure and a molecular weight of 263.3 g/mol. MNTT is a colorless to yellowish solid that is insoluble in water and soluble in organic solvents. It has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, biology, and chemistry.

Scientific Research Applications

Antimicrobial Activities

Research has highlighted the synthesis and evaluation of 1,2,4-triazole derivatives, including those similar to the specified compound, for their antimicrobial properties. These compounds have been found to possess moderate to good activities against various microorganisms, showcasing their potential in developing new antimicrobial agents. The synthesis process often involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with effective antimicrobial properties against a range of test microorganisms (Bektaş et al., 2007).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition, where certain 1,2,4-triazole derivatives demonstrate the ability to protect metals in corrosive environments. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown remarkable efficacy in inhibiting the corrosion of mild steel in hydrochloric acid medium, reaching up to 98% efficiency at certain concentrations. This suggests the compound's potential utility in industrial applications requiring corrosion resistance (Bentiss et al., 2009).

Antifungal and Anticancer Activities

Synthesis of 1,2,4-triazole derivatives, including structures resembling the specified compound, has been explored for their antifungal and anticancer activities. Some derivatives have been identified with significant biological activity, indicating their potential in developing therapeutic agents for treating various diseases. These findings underscore the versatility of 1,2,4-triazole derivatives in medicinal chemistry (Sheremet et al., 2004).

Material Science and Chemical Sensing

In material science, certain triazole derivatives are investigated for their potential use in chemical sensing and as components in advanced materials. These applications exploit the unique chemical properties of triazole derivatives for detecting specific ions or environmental conditions, showcasing the compound's relevance in developing novel sensors and materials (Tanaka et al., 2001).

properties

IUPAC Name |

4-(4-methoxyphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O3/c1-21-8-4-2-7(3-5-8)18-9(6-17(19)20)15-16-10(18)11(12,13)14/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTLXWYWEWYHIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2964458.png)

![L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)-](/img/structure/B2964467.png)

![3'-(4-isopropylphenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2964473.png)